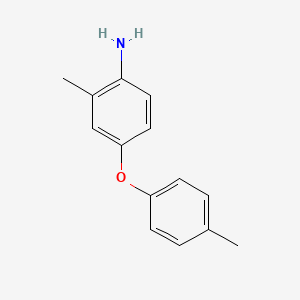

2-Methyl-4-(4-methylphenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(4-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-3-5-12(6-4-10)16-13-7-8-14(15)11(2)9-13/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNGZRWBRIXCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278574 | |

| Record name | 2-Methyl-4-(4-methylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946699-75-8 | |

| Record name | 2-Methyl-4-(4-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946699-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(4-methylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-(4-methylphenoxy)aniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document outlines a feasible synthetic pathway, presents detailed experimental protocols for key transformations, and includes quantitative data derived from analogous reactions in the scientific literature.

Introduction

This compound is a diaryl ether derivative. The diaryl ether motif is a common structural feature in a variety of biologically active molecules and functional materials. The synthesis of this particular compound typically involves the formation of a carbon-oxygen bond between two substituted aromatic rings. This guide focuses on a robust and well-documented approach: the Ullmann condensation, a copper-catalyzed cross-coupling reaction. The proposed synthetic route commences with the preparation of a key intermediate, 4-bromo-2-methylaniline, followed by its coupling with p-cresol.

Overall Synthetic Pathway

The synthesis of this compound can be achieved in a two-stage process. The first stage involves the synthesis of the key intermediate, 4-bromo-2-methylaniline, from o-toluidine. The second stage is the copper-catalyzed Ullmann condensation of this intermediate with p-cresol to yield the final product.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Bromo-2-methylaniline

This stage involves a three-step process starting from o-toluidine: acetylation of the amino group, followed by bromination of the aromatic ring, and subsequent hydrolysis to deprotect the amino group.

3.1.1. Step 1: Acetylation of o-Toluidine

This step protects the reactive amino group to prevent side reactions during the subsequent bromination.

-

Reaction: o-Toluidine reacts with acetic anhydride to form N-(2-methylphenyl)acetamide.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine and glacial acetic acid.

-

Slowly add acetic anhydride to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(2-methylphenyl)acetamide.

-

3.1.2. Step 2: Bromination of N-(2-methylphenyl)acetamide

The acetylated intermediate undergoes electrophilic aromatic substitution to introduce a bromine atom at the para position to the activating acetamido group.

-

Reaction: N-(2-methylphenyl)acetamide is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine in acetic acid.

-

Procedure using NBS:

-

Dissolve N-(2-methylphenyl)acetamide in a suitable solvent such as carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide (NBS) to the solution.

-

Reflux the mixture with stirring for 4 hours.

-

After cooling, filter the reaction mixture to remove succinimide.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-(4-bromo-2-methylphenyl)acetamide.

-

The crude product can be purified by recrystallization from ethanol.

-

3.1.3. Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

The final step in this stage is the removal of the acetyl protecting group to yield the desired 4-bromo-2-methylaniline.

-

Reaction: N-(4-bromo-2-methylphenyl)acetamide is hydrolyzed under acidic conditions.

-

Procedure:

-

To a round-bottom flask, add N-(4-bromo-2-methylphenyl)acetamide, concentrated hydrochloric acid, and dioxane.

-

Heat the mixture to reflux for 1.5-2.5 hours.

-

After cooling, neutralize the reaction mixture with an aqueous ammonia solution to a pH of 8-10.

-

The product will precipitate out of the solution. If an organic phase separates, it should be retained.

-

Filter any solid precipitate. For any separated organic phase, wash it twice with water and dry over anhydrous magnesium sulfate.

-

The final product, 4-bromo-2-methylaniline, can be further purified by steam distillation or recrystallization from ethanol.[1]

-

Stage 2: Ullmann Condensation for the Synthesis of this compound

This stage involves the copper-catalyzed C-O cross-coupling of 4-bromo-2-methylaniline and p-cresol. The following protocol is based on analogous Ullmann-type diaryl ether syntheses.[2]

Caption: Experimental workflow for the Ullmann condensation.

-

Reaction: 4-Bromo-2-methylaniline reacts with p-cresol in the presence of a copper catalyst and a base.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (CuI, ~5 mol%), triphenylphosphine (PPh3, ~5 mol%), and potassium carbonate (K2CO3, 2 equivalents).

-

Add 4-bromo-2-methylaniline (1 equivalent) and p-cresol (1.2 equivalents).

-

Add a non-polar solvent such as toluene or xylene.

-

Heat the reaction mixture to 100-140 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Presentation

The following tables summarize quantitative data for the synthesis steps. The data for the Ullmann condensation is based on a closely analogous reaction between various aryl bromides and p-cresol.[2]

Table 1: Reaction Parameters for the Synthesis of 4-Bromo-2-methylaniline

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| Acetylation | o-Toluidine | Acetic Anhydride, Glacial Acetic Acid | Reflux | 2-3 | >90 |

| Bromination | N-(2-methylphenyl)acetamide | N-Bromosuccinimide, CCl4 | Reflux | 4 | 70-80 |

| Hydrolysis | N-(4-bromo-2-methylphenyl)acetamide | Conc. HCl, Dioxane | Reflux | 1.5-2.5 | 85-95 |

Table 2: Quantitative Data for Analogous Ullmann Condensation with p-Cresol [2]

| Aryl Bromide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

| 4-Bromofluorobenzene | 5 mol% CuI/PPh3 | 2 equiv. K2CO3 | Toluene | 100 | 24 | 54.4 |

| 4-Bromobenzonitrile | 5 mol% CuI/PPh3 | 2 equiv. K2CO3 | Toluene | 100 | 24 | 44.0 |

| 4-Bromobiphenyl | 5 mol% CuI/PPh3 | 2 equiv. K2CO3 | Toluene | 100 | 24 | 67.9 |

| Bromobenzene | 5 mol% CuI/PPh3 | 2 equiv. K2CO3 | Toluene | 100 | 24 | 16.3 |

| 4-Bromoanisole | 5 mol% CuI/PPh3 | 2 equiv. K2CO3 | Toluene | 100 | 24 | 53.7 |

| 4-Bromotoluene | 5 mol% CuI/PPh3 | 2 equiv. K2CO3 | Toluene | 100 | 24 | 21.4 |

Note: The yields for the Ullmann condensation are for analogous reactions and may vary for the specific synthesis of this compound.

Reaction Mechanisms

Ullmann Condensation

The precise mechanism of the Ullmann condensation is complex and still a subject of discussion. However, a generally accepted catalytic cycle involves the following key steps:

-

Formation of a Copper(I) Phenoxide: The base deprotonates the phenol (p-cresol) to form a phenoxide, which then reacts with the Cu(I) salt to generate a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide (4-bromo-2-methylaniline) undergoes oxidative addition to the copper(I) phenoxide, forming a Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.

Caption: Simplified catalytic cycle for the Ullmann condensation.

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step process involving the preparation of 4-bromo-2-methylaniline followed by a copper-catalyzed Ullmann condensation with p-cresol. The protocols outlined in this guide, based on established and analogous chemical transformations, provide a solid foundation for researchers in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions for the final coupling step may lead to improved yields and process efficiency.

References

Spectroscopic Analysis of 2-Methyl-4-(4-methylphenoxy)aniline: A Technical Overview

Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for the specific compound 2-Methyl-4-(4-methylphenoxy)aniline did not yield any direct results. The information presented in this document pertains to the closely related isomer, 4-(4-methylphenoxy)aniline , for which comprehensive spectroscopic data is publicly available. This information is provided as a technical guide for researchers and scientists in the field of drug development and chemical analysis, offering insights into the expected spectral characteristics of this class of compounds.

Spectroscopic Data for 4-(4-methylphenoxy)aniline

The following tables summarize the available spectroscopic data for the isomer 4-(4-methylphenoxy)aniline. This data provides a foundational understanding of the key spectral features that can be anticipated for related molecular structures.

Table 1: ¹H NMR Spectroscopic Data of 4-(4-methylphenoxy)aniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

Specific peak assignments for the ¹H NMR spectrum of 4-(4-methylphenoxy)aniline were not fully detailed in the available search results. A general spectrum is noted as available in some databases.

Table 2: ¹³C NMR Spectroscopic Data of 4-(4-methylphenoxy)aniline

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results |

Specific peak assignments for the ¹³C NMR spectrum of 4-(4-methylphenoxy)aniline were not detailed in the available search results. A general spectrum is noted as available in some databases.

Table 3: Mass Spectrometry Data for 4-(4-methylphenoxy)aniline[1]

| m/z | Relative Intensity | Assignment |

| 199 | Most Abundant | Molecular Ion [M]⁺ |

| 108 | 2nd Highest | Fragment Ion |

| 200 | 3rd Highest | Isotopic Peak [M+1]⁺ |

Table 4: IR Spectroscopy Data for 4-(4-methylphenoxy)aniline[1]

| Wavenumber (cm⁻¹) | Description |

| Specific peak data not available in search results | A vapor phase IR spectrum is available. |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for 4-(4-methylphenoxy)aniline are not explicitly provided in the search results. However, based on standard analytical chemistry practices, the following general methodologies can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-(4-methylphenoxy)aniline would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution would then be analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: Proton NMR spectra would be acquired to determine the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: Carbon-13 NMR spectra would be obtained to identify the different carbon environments.

Mass Spectrometry (MS)

For mass analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1]

-

Sample Introduction: A dilute solution of the compound is injected into the gas chromatograph.

-

Separation: The compound is vaporized and passed through a capillary column to separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample could be prepared as a KBr pellet, a thin film, or analyzed in the vapor phase. The instrument measures the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-(4-methylphenoxy)aniline.

References

In-depth Technical Guide: 2-Methyl-4-(4-methylphenoxy)aniline and Related Compounds

Disclaimer: This technical guide addresses the chemical compound 2-Methyl-4-(4-methylphenoxy)aniline. It is important to note that a specific, verified CAS (Chemical Abstracts Service) number for this exact structure was not readily identifiable in public databases as of the time of this writing. The information presented herein is a consolidation of data for structurally related phenoxyaniline derivatives. Researchers should exercise due diligence in verifying the properties and safety of any synthesized compound.

This document is intended for researchers, scientists, and drug development professionals, providing an overview of the available physicochemical data, potential synthetic routes, and analytical considerations for phenoxyaniline derivatives.

Physicochemical Properties

Quantitative data for phenoxyaniline derivatives are summarized below. These values are derived from various sources and should be considered as reference points for this compound.

| Property | Value | Source Compound | CAS Number | Reference |

| Molecular Formula | C₁₄H₁₅NO | 4-Methyl-2-(4-methylphenoxy)aniline | N/A (CID 26189610) | [1] |

| Molecular Weight | 213.28 g/mol | 4-Methyl-2-(4-methylphenoxy)aniline | N/A (CID 26189610) | [1] |

| Molecular Formula | C₁₃H₁₃NO | 2-(2-methylphenoxy)aniline | 3840-18-4 | [2] |

| Molecular Weight | 199.25 g/mol | 2-(2-methylphenoxy)aniline | 3840-18-4 | [2] |

| Physical Form | Reddish oily liquid | 2-(2-methylphenoxy)aniline | 3840-18-4 | [3] |

| Purity | ≥98% | 2-(2-methylphenoxy)aniline | 3840-18-4 | [3] |

| Molecular Formula | C₂₀H₁₉NO₂ | 2,4-bis(2-methylphenoxy)aniline | 73637-04-4 | [4] |

| Molecular Weight | 305.37 g/mol | 2,4-bis(2-methylphenoxy)aniline | 73637-04-4 | [4] |

| Density | 1.150 g/cm³ | 2,4-bis(2-methylphenoxy)aniline | 73637-04-4 | [4] |

| Molecular Formula | C₁₃H₁₃NO | 4-(4-methylphenoxy)aniline | 41295-20-9 | [5] |

| Molecular Weight | 199.25 g/mol | 4-(4-methylphenoxy)aniline | 41295-20-9 | [5] |

| Topological Polar Surface Area | 35.3 Ų | 4-(4-methylphenoxy)aniline | 41295-20-9 | [5] |

| Hydrogen Bond Donor Count | 1 | 4-(4-methylphenoxy)aniline | 41295-20-9 | [5] |

| Hydrogen Bond Acceptor Count | 2 | 4-(4-methylphenoxy)aniline | 41295-20-9 | [5] |

| Rotatable Bond Count | 2 | 4-(4-methylphenoxy)aniline | 41295-20-9 | [5] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound, this compound, are not explicitly available in the reviewed literature. However, general synthetic strategies for related diphenylamine and phenoxyaniline compounds can be adapted. A common approach involves the Ullmann condensation or Buchwald-Hartwig amination reactions.

Illustrative Synthetic Protocol for a Diphenylamine Derivative

The following protocol for the synthesis of 2-methyl-4-methoxy diphenylamine provides a relevant example of the synthetic methodology.[6]

Reaction: Condensation of o-chloro-benzoic acid with 2-methyl-4-aminoanisole followed by decarboxylation.

Materials:

-

o-chloro-benzoic acid

-

Copper catalyst (e.g., copper powder, cuprous salt)

-

Acid binding agent (e.g., potassium carbonate)

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

2-methyl-4-aminoanisole

-

Aqueous lye (e.g., sodium hydroxide solution)

-

Methanol

Procedure:

-

To a reaction vessel, add o-chloro-benzoic acid, a copper catalyst, an acid binding agent, and a mixed solvent of toluene and DMF.

-

Heat the mixture to reflux and stir for 10-20 minutes.

-

Add 2-methyl-4-aminoanisole dropwise to the reaction vessel over a period of 1.5-2.5 hours.

-

Continue the reflux reaction for 6-10 hours. During this time, water generated from the reaction is removed using an oil-water separator.

-

After the reaction is complete, neutralize the mixture with an excess of aqueous lye.

-

Extract the product with toluene.

-

Wash the organic phase, then remove the toluene by evaporation.

-

The resulting intermediate is dried under a vacuum.

-

The intermediate product is then heated in a methanol system to induce decarboxylation, yielding the final diphenylamine product.[6]

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

| Technique | Purpose | Expected Observations for Phenoxyanilines |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure. | ¹H NMR spectra would show distinct signals for aromatic protons and methyl groups. ¹³C NMR would confirm the number and type of carbon atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H stretching of the amine and C-O-C stretching of the ether linkage would be expected. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single major peak would indicate a high degree of purity. |

| Elemental Analysis | To determine the elemental composition. | The percentage of Carbon, Hydrogen, and Nitrogen should correspond to the calculated values for the molecular formula. |

Biological Activity and Potential Applications

While no specific biological data for this compound has been found, related aniline and diphenylamine structures have been investigated for various therapeutic applications. For instance, certain aniline derivatives have shown potential as antitumor agents.[7][8] Additionally, some salicylanilide-based compounds have demonstrated antimicrobial activity.[9]

The core phenoxyaniline scaffold could serve as a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science. For example, 4-(4-methylphenoxy)benzylamine is a key intermediate for synthesizing certain pigments.[10]

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

Potential Logic for Biological Screening

Should this compound be investigated for biological activity, a logical screening cascade could be implemented as depicted below.

References

- 1. 4-Methyl-2-(4-methylphenoxy)aniline | C14H15NO | CID 26189610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-methylphenoxy)aniline | 3840-18-4 [sigmaaldrich.com]

- 3. xfdyes.com [xfdyes.com]

- 4. CAS # 73637-04-4, 2,4-Bis(2-methylphenoxy)benzenamine, 2,4-Bis(o-tolyloxy)aniline - chemBlink [chemblink.com]

- 5. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN110467538A - A kind of synthetic method of 2- methyl -4- methoxy diphenylamine - Google Patents [patents.google.com]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor agents. 194. Synthesis and biological evaluations of 4-beta-mono-, -di-, and -trisubstituted aniline-4'-O-demethyl-podophyllotoxin and related compounds with improved pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics [mdpi.com]

- 10. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 2-Methyl-4-(4-methylphenoxy)aniline: Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-(4-methylphenoxy)aniline, a diaryl ether aniline derivative. While the specific discovery and historical details of this compound are not extensively documented, its synthesis is made possible through well-established and powerful cross-coupling reactions. This document focuses on the two primary synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig Amination. Detailed experimental protocols, based on analogous reactions reported in the literature, are provided to guide researchers in the potential synthesis of this and structurally related molecules. Furthermore, this guide explores the potential biological activities of this class of compounds, drawing from studies on related diaryl ether and aniline derivatives that have shown promise in antimicrobial and enzyme inhibition applications.

Discovery and History

The history of this compound is intrinsically linked to the development of synthetic methodologies for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds between aryl groups. The synthesis of such molecules was historically challenging until the advent of metal-catalyzed cross-coupling reactions.

The Ullmann Condensation , first reported by Fritz Ullmann in 1901, provided the initial breakthrough for the synthesis of diaryl ethers.[1] This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][3] While foundational, early Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[3]

A significant advancement in C-N bond formation came with the development of the Buchwald-Hartwig Amination in the 1990s.[4] This palladium-catalyzed reaction allows for the coupling of aryl halides with amines under much milder conditions and with greater functional group tolerance than previous methods.[4][5] The work of Stephen L. Buchwald and John F. Hartwig revolutionized the synthesis of arylamines, making previously inaccessible molecules readily available.[4]

The synthesis of this compound, therefore, stands on the shoulders of these pioneering discoveries in organic synthesis. The logical combination of these methods provides a clear path to its construction.

Synthetic Routes and Methodologies

The synthesis of this compound can be envisioned through two primary retrosynthetic disconnections, leveraging either the Ullmann Condensation or the Buchwald-Hartwig Amination as the key bond-forming step.

Route 1: Ullmann Condensation followed by Reduction

This route involves the formation of the diaryl ether linkage via an Ullmann-type reaction, followed by the reduction of a nitro group to the target aniline.

Figure 1: Synthetic workflow for Route 1 via Ullmann Condensation.

This protocol is adapted from general procedures for the Ullmann diaryl ether synthesis.[6]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylnitrobenzene (1.0 equiv.), p-cresol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add anhydrous toluene as the solvent.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-Methyl-4-(4-methylphenoxy)-1-nitrobenzene.

-

Reaction Setup: Dissolve the 2-Methyl-4-(4-methylphenoxy)-1-nitrobenzene (1.0 equiv.) in ethanol in a round-bottom flask.

-

Catalyst Addition: Add tin(II) chloride dihydrate (3.0-5.0 equiv.) and concentrated hydrochloric acid.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 2: Buchwald-Hartwig Amination

This alternative route involves the formation of the C-N bond as the final step, coupling a diaryl ether intermediate with an amine source.

Figure 2: Synthetic workflow for Route 2 via Buchwald-Hartwig Amination.

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[7]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-bromo-2-methyl-4-(4-methylphenoxy)benzene (1.0 equiv.), a palladium catalyst such as Pd(dba)₂ (1.5 mol%), a suitable phosphine ligand like XPhos (3.0 mol%), and a strong base such as sodium tert-butoxide (2.0 equiv.) in a reaction vessel.

-

Solvent and Amine Source: Add anhydrous toluene, followed by the amine source. For a primary aniline, an ammonia equivalent such as benzophenone imine followed by hydrolysis, or a direct amination with ammonia under pressure might be employed.

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product, this compound.

Data Presentation

The following tables summarize typical reaction parameters for the key synthetic steps, based on analogous reactions found in the literature.

Table 1: Ullmann Condensation of Aryl Halides with Phenols

| Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodotoluene | Phenol | CuI (10) | K₂CO₃ | Toluene | 120 | 24 | 67-98 | [8] |

| 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | K₂CO₃ | Toluene | 100 | 24 | Moderate-Good | [6] |

| Aryl Iodide/Bromide | Phenol/Alcohol | (±)-diol L3-CuI complex | Cs₂CO₃ | Dioxane | RT-80 | 12-24 | Good-Excellent | [9] |

| 4-Nitrobromobenzene | 4-Methoxyphenol | CuI (10) | K₂CO₃ | DMF | 140 | 12 | 85 | Analogous |

Table 2: Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Chloride | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | High | [7] |

| Aryl Halide | Primary/Secondary Amine | Pd(0) NHC | - | NaOtBu | Toluene | 110 | 12 | High | [10] |

| Aryl Bromide | Primary Amine | Pd(BINAP) | - | NaOtBu | Toluene | 100 | 18 | Good | [11] |

Mechanistic Overview

The following diagrams illustrate the generally accepted catalytic cycles for the Ullmann Condensation and Buchwald-Hartwig Amination.

Figure 3: Simplified catalytic cycle for the Ullmann Condensation.

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig Amination.

Potential Biological Activities and Applications

-

Antimicrobial Activity: Diaryl ether derivatives, such as triclosan, are known for their potent antimicrobial properties.[12][13] Research into novel diaryl ether derivatives has shown activity against various bacterial and parasitic strains, including Mycobacterium tuberculosis and Toxoplasma gondii.[13][14] The mechanism of action often involves the inhibition of essential enzymes, such as enoyl-acyl carrier protein reductase (ENR).[12][15]

-

Enzyme Inhibition: The structural motif of diaryl ethers is a common feature in various enzyme inhibitors. The flexibility of the ether linkage allows the two aryl rings to adopt conformations suitable for binding to active sites of enzymes.

-

Pharmaceutical Scaffolds: Aniline derivatives are fundamental building blocks in medicinal chemistry, appearing in a vast array of drugs. The combination of the aniline and diaryl ether motifs in this compound makes it an interesting scaffold for the development of new therapeutic agents. Studies on other aniline derivatives have shown potential in areas such as heart failure treatment.[16]

Researchers investigating novel antimicrobial agents or enzyme inhibitors could consider this compound and its analogues as starting points for further derivatization and biological evaluation.

Conclusion

This compound is a molecule that is readily accessible through modern synthetic organic chemistry. The Ullmann Condensation and the Buchwald-Hartwig Amination provide robust and versatile methods for its construction. While its specific properties are yet to be fully explored, its structural similarity to known biologically active compounds suggests that it could be a valuable scaffold for future research in drug discovery and materials science. This guide provides the necessary theoretical and practical framework for researchers to synthesize and investigate this and related compounds.

References

- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-Methyl-4-(4-methylphenoxy)aniline: A Technical Guide for Researchers

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-(4-methylphenoxy)aniline, a diaryl ether amine, presents a compelling molecular scaffold for the exploration of novel therapeutic agents and agrochemicals. The diaryl ether motif is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and herbicidal effects.[1][2][3] This technical guide provides a comprehensive overview of the potential research avenues for this specific molecule, detailing its synthetic route, and proposing key experimental protocols to elucidate its biological activities. This document aims to serve as a foundational resource to stimulate and guide further scientific inquiry into this compound.

Introduction

The diaryl ether linkage is a privileged structural motif in medicinal chemistry and agrochemical design, prized for its metabolic stability and ability to orient aromatic systems for optimal target interaction.[4] Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antimalarial, herbicidal, fungicidal, and insecticidal properties.[1][2][3] this compound integrates this key diaryl ether core with a substituted aniline, a combination of functional groups that suggests a high potential for diverse pharmacological activities. While this specific molecule is not extensively characterized in the scientific literature, its structural components are present in numerous known bioactive agents, providing a strong rationale for its investigation. This guide outlines a systematic approach to unlocking the therapeutic and agrochemical potential of this promising compound.

Synthesis and Characterization

The synthesis of this compound can be readily achieved through established chemical methodologies. The Ullmann condensation is a classical and effective method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[5][6][7]

Proposed Synthetic Protocol: Ullmann Condensation

A practical and efficient route for the synthesis of this compound is the Ullmann condensation. This protocol involves the coupling of 4-bromo-2-methylaniline with 4-methylphenol in the presence of a copper catalyst and a base.

Experimental Protocol:

-

Reaction Setup: To a sealable reaction vessel, add 4-bromo-2-methylaniline (1.0 equivalent), 4-methylphenol (1.2 equivalents), copper(I) iodide (CuI, 0.1 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a suitable high-boiling point aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram: Synthetic Workflow

Caption: A proposed synthetic workflow for this compound.

Potential Research Areas and Experimental Protocols

The structural features of this compound suggest several avenues for biological investigation.

Anticancer Activity

The diaryl ether scaffold is a key component of several approved multi-kinase inhibitors used in cancer therapy, such as sorafenib and regorafenib.[8] These drugs target various receptor tyrosine kinases involved in tumor angiogenesis and proliferation.

Proposed Research:

-

In Vitro Cytotoxicity Screening: Assess the compound's ability to inhibit the growth of a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Kinase Inhibition Assays: Evaluate the inhibitory activity of the compound against a panel of cancer-relevant kinases, particularly those with a diaryl ether binding motif.

Experimental Protocol: MTT Assay for Cytotoxicity [9][10]

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a designated solubilization solution) to dissolve the formazan crystals.[9][11]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Diagram: Potential Anticancer Signaling Pathway

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity

Diaryl ether derivatives have been reported to possess significant antibacterial and antifungal properties.[2] Their lipophilic nature may facilitate disruption of microbial cell membranes.

Proposed Research:

-

Minimum Inhibitory Concentration (MIC) Determination: Screen the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Experimental Protocol: Broth Microdilution MIC Assay [12][13]

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[14]

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) according to established guidelines.[12]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound that results in no visible microbial growth.[15]

Agrochemical Potential (Herbicidal Activity)

Many commercial herbicides are diaryl ethers that function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[16][17] This inhibition leads to the accumulation of a phototoxic intermediate, causing rapid cell death in plants.[16]

Proposed Research:

-

In Vitro PPO Inhibition Assay: Determine if the compound inhibits PPO from a plant source.

-

Whole Plant Assays: Evaluate the pre- and post-emergent herbicidal activity on representative weed and crop species.

Experimental Protocol: In Vitro PPO Inhibition Assay

-

Enzyme Extraction: Isolate PPO from a plant source, such as etiolated barley or spinach.

-

Assay Setup: In a microplate, combine a buffer solution, the enzyme preparation, and various concentrations of this compound.

-

Reaction Initiation: Add the substrate, protoporphyrinogen IX, to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the formation of the product, protoporphyrin IX, by measuring the increase in fluorescence over time.

-

Data Analysis: Calculate the IC₅₀ value for PPO inhibition.

Diagram: Logical Workflow for Agrochemical Evaluation

Caption: A logical progression for the evaluation of agrochemical potential.

Quantitative Data Summary

The following table is a template for the systematic recording of quantitative data generated from the proposed experimental work.

| Research Area | Assay | Target/Organism | Metric | Anticipated Value |

| Anticancer | MTT Assay | MCF-7 | IC₅₀ (µM) | Data to be generated |

| MTT Assay | A549 | IC₅₀ (µM) | Data to be generated | |

| Kinase Assay | VEGFR2 | IC₅₀ (µM) | Data to be generated | |

| Antimicrobial | Broth Microdilution | S. aureus | MIC (µg/mL) | Data to be generated |

| Broth Microdilution | E. coli | MIC (µg/mL) | Data to be generated | |

| Broth Microdilution | C. albicans | MIC (µg/mL) | Data to be generated | |

| Agrochemical | PPO Inhibition | Plant PPO | IC₅₀ (nM) | Data to be generated |

Conclusion and Future Directions

This compound is a molecule with significant, yet unexplored, potential in both medicinal chemistry and agrochemical science. Its straightforward synthesis and the well-documented bioactivities of its core structural motifs provide a solid foundation for a productive research program. The experimental pathways detailed in this guide offer a systematic approach to evaluating its anticancer, antimicrobial, and herbicidal properties. Positive results in these initial screens should be followed by more in-depth mechanistic studies, including the identification of specific molecular targets. Furthermore, a focused structure-activity relationship (SAR) study, involving the synthesis and testing of analogs, will be crucial for optimizing potency, selectivity, and drug-like properties. The investigation of this compound represents a valuable opportunity to discover novel and effective chemical entities to address unmet needs in human health and agriculture.

References

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. synarchive.com [synarchive.com]

- 6. books.rsc.org [books.rsc.org]

- 7. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 17. Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide Acifluorfen-Methyl - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Methyl-4-(4-methylphenoxy)aniline Derivatives and Analogues for Drug Discovery Professionals

An authoritative overview for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Methyl-4-(4-methylphenoxy)aniline, its derivatives, and analogues, focusing on their synthesis, potential biological activities, and methodologies for their evaluation. While specific biological data for the parent compound, this compound, is not extensively available in public literature, this document leverages data from structurally related phenoxyaniline derivatives to provide a valuable resource for researchers in the field of drug discovery.

Core Compound Structure and Potential Synthesis

The core structure of this compound combines a substituted aniline ring with a phenoxy moiety, offering a versatile scaffold for the development of novel therapeutic agents. The synthesis of this and related compounds can be achieved through several established organic chemistry reactions, with the Ullmann condensation being a prominent method.

A plausible synthetic route for this compound is the copper-catalyzed coupling of 4-bromo-2-methylaniline with 4-methylphenol. This reaction, a variation of the Ullmann condensation, is a powerful tool for the formation of diaryl ethers.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for this compound is scarce, the broader class of phenoxyaniline derivatives has been investigated for various therapeutic applications, including anticancer and anti-inflammatory activities. The structural features of these molecules, such as the nature and position of substituents on both aromatic rings, play a crucial role in their biological activity.

For instance, studies on related aniline derivatives have demonstrated potent inhibitory effects on various cancer cell lines. The mechanism of action for some of these compounds involves the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data on Related Phenoxyaniline Analogues

To provide a comparative context for researchers, the following table summarizes the in vitro anticancer activity of representative, structurally related aniline and phenoxyaniline derivatives against various human cancer cell lines. It is important to note that these are not direct data for this compound but for analogues, and serve to illustrate the potential of this chemical class.

| Compound ID | Analogue Structure | Cell Line | IC50 (µM) | Reference |

| 1 | Quinoxaline Urea Analog | Pancreatic Cancer Cells | ~4x more potent than parent compound | [1] |

| 2 | Benzothiazole Aniline Derivative (L1) | Liver, Breast, Lung, Prostate, Kidney, Brain Cancer Cells | Better cytotoxicity than cisplatin | [2] |

| 3 | 9-Anilinoacridine Derivative | Tumor Cells | Mean GI50 of 58.0 µM | [3] |

| 4 | Hydroxylated Biphenyl Compound 11 | Melanoma Cells | 1.7 ± 0.5 µM | [4] |

| 5 | Hydroxylated Biphenyl Compound 12 | Melanoma Cells | 2.0 ± 0.7 µM | [4] |

Experimental Protocols

General Protocol for the Synthesis of this compound via Ullmann Condensation

This protocol describes a general procedure for the synthesis of the title compound based on the Ullmann condensation reaction.[5][6]

Materials:

-

4-bromo-2-methylaniline

-

4-methylphenol

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., N,N-dimethylglycine or 1,10-phenanthroline)

-

A suitable base (e.g., potassium carbonate or cesium carbonate)

-

A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

-

To an oven-dried reaction vessel, add 4-bromo-2-methylaniline, 4-methylphenol, copper(I) iodide, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Materials:

-

Human cancer cell line of interest (e.g., HT-29 colon cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compound stock solution (in DMSO)

-

96-well microplates

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 1 × 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of this compound derivatives.

Caption: Synthetic and evaluation workflow.

Potential Signaling Pathway

Given that many aniline derivatives with anticancer properties modulate the NF-κB pathway, the following diagram depicts a simplified representation of this signaling cascade, which could be a potential target for this compound analogues.

Caption: Potential NF-κB pathway inhibition.

References

- 1. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. theaspd.com [theaspd.com]

Theoretical and Experimental Insights into Substituted Phenoxyanilines: A Guide for Researchers

Introduction

Diaryl ether linkages are prevalent structural motifs in a variety of biologically active molecules and functional materials. The incorporation of an aniline moiety, particularly with further substitution on the aromatic rings, offers a versatile scaffold for tuning electronic properties, reactivity, and potential biological interactions. 2-Methyl-4-(4-methylphenoxy)aniline represents a specific example of this class of compounds, and its study can provide valuable insights into structure-property relationships. This guide outlines the probable synthetic routes, characterization techniques, and computational analysis that would be employed in a thorough investigation of this molecule.

Synthesis and Characterization

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution reaction, a common method for forming diaryl ethers.

Experimental Protocol: Synthesis

A probable synthetic route would involve the Ullmann condensation or a similar copper-catalyzed coupling reaction.

Materials:

-

4-Bromo-2-methylaniline (or 4-iodo-2-methylaniline)

-

4-Methylphenol (p-cresol)

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-methylaniline (1.0 eq), 4-methylphenol (1.2 eq), potassium carbonate (2.0 eq), and the copper catalyst (0.1 eq).

-

Add the anhydrous solvent (DMF or DMSO) to the flask.

-

Heat the reaction mixture to a temperature between 120-160 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the aromatic protons on both phenyl rings, as well as singlets for the two methyl groups and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR would provide signals for all unique carbon atoms in the molecule, including the two methyl carbons and the aromatic carbons.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and C-H stretching and bending vibrations for the aromatic rings and methyl groups.[1]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules.[2]

Computational Methodology

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Method: Density Functional Theory (DFT) is a common and effective method for these types of calculations.[3]

Functional and Basis Set: A combination such as B3LYP with a 6-311++G(d,p) basis set is often used to provide a good balance between accuracy and computational cost for geometry optimization, frequency calculations, and electronic property predictions for organic molecules.[4]

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their distributions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[5]

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge delocalization, and hyperconjugative effects.

Illustrative Data Presentation

The following tables present hypothetical quantitative data for this compound based on typical values for similar compounds. These are for illustrative purposes only.

Table 1: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O (ether) | 1.36 - 1.42 | C-O-C (ether) | 118 - 122 |

| C-N (amine) | 1.38 - 1.45 | H-N-H (amine) | 108 - 112 |

| C-C (aromatic) | 1.38 - 1.41 | C-C-C (aromatic) | 118 - 121 |

| C-H (aromatic) | 1.08 - 1.10 | ||

| C-C (methyl) | 1.50 - 1.54 | ||

| C-H (methyl) | 1.09 - 1.11 |

Table 2: Predicted Vibrational Frequencies (DFT/B3LYP/6-311++G(d,p))

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H asymmetric stretch | ~3450 |

| N-H symmetric stretch | ~3360 |

| C-H aromatic stretch | 3030 - 3100 |

| C-H methyl stretch | 2920 - 2980 |

| C=C aromatic stretch | 1500 - 1600 |

| N-H scissoring | ~1620 |

| C-O-C asymmetric stretch | ~1240 |

| C-N stretch | ~1280 |

Table 3: Predicted Electronic Properties (DFT/B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -5.0 to -5.5 eV |

| LUMO Energy | -0.5 to -1.0 eV |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 eV |

| Dipole Moment | 1.5 to 2.5 Debye |

| Ionization Potential | 5.0 to 5.5 eV |

| Electron Affinity | 0.5 to 1.0 eV |

Visualizations

Experimental Workflow

Caption: Generalized workflow for the synthesis and characterization of this compound.

Theoretical Analysis Pathway

Caption: Conceptual workflow for the theoretical analysis of this compound using DFT.

Conclusion

While direct experimental or theoretical data for this compound is currently lacking in the public domain, this guide provides a robust framework for its investigation. The synthetic and analytical methods described are well-established for this class of compounds. Furthermore, the outlined computational approach would yield significant insights into its structural, electronic, and reactive properties. Such a study would contribute valuable knowledge to the fields of medicinal chemistry and materials science, where substituted diaryl ethers and anilines are of considerable interest. Future research in this area would be beneficial to fully elucidate the specific characteristics of this promising molecule.

References

- 1. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Dye Synthesis Using 2-Methyl-4-(4-methylphenoxy)aniline

Topic: Protocol for using 2-Methyl-4-(4-methylphenoxy)aniline in dye synthesis

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific examples of the use of this compound in dye synthesis. The following application notes and protocols are therefore based on general principles of azo dye synthesis, adapting established methods for structurally similar aniline derivatives. Researchers should treat this as a representative, theoretical protocol and optimize the reaction conditions accordingly.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative. The specific starting materials determine the color and properties of the resulting dye.

This compound possesses a primary aromatic amine group, making it a suitable candidate for the diazo component in azo dye synthesis. Its molecular structure, featuring a substituted phenoxy group, is expected to influence the final dye's color, solubility, and fastness properties. This document provides a generalized protocol for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

General Reaction Scheme

The synthesis involves two main stages:

-

Diazotization of this compound: The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

-

Azo Coupling: The resulting diazonium salt is reacted with a coupling agent, in this case, 2-naphthol, under alkaline conditions to form the azo dye.

Experimental Protocol

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| This compound | C₁₄H₁₅NO | 213.28 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 |

| 2-Naphthol | C₁₀H₈O | 144.17 |

| Sodium Hydroxide | NaOH | 40.00 |

| Distilled Water | H₂O | 18.02 |

| Ethanol | C₂H₅OH | 46.07 |

| Ice | - | - |

3.2. Step-by-Step Procedure

Part A: Diazotization of this compound

-

In a 250 mL beaker, dissolve 2.13 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained. Gentle heating may be required, but the solution must be cooled before proceeding.

-

Cool the solution to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

-

In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring. The rate of addition should be controlled to keep the temperature below 5 °C. The formation of a diazonium salt solution is indicated by a slight color change.

-

After the complete addition of the sodium nitrite solution, continue stirring for an additional 10-15 minutes in the ice bath. The resulting solution contains the diazonium salt of this compound and should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

-

In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.

-

Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

After 30 minutes, allow the mixture to stand at room temperature for about an hour.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the crude dye with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified dye.

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

-

Weigh the final product and calculate the percentage yield.

Visualization of Workflow and Synthesis Pathway

4.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of an azo dye.

4.2. Chemical Synthesis Pathway

Caption: General chemical pathway for the azo dye synthesis.

Expected Results and Characterization

The resulting azo dye is expected to be a colored solid. The exact color will depend on the extended conjugation provided by the entire molecule. The yield of the purified dye should be recorded and can vary based on reaction conditions.

For full characterization, the following techniques are recommended:

-

Melting Point: To determine the purity of the synthesized dye.

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group, and O-H stretch if a phenol was used as the coupling component.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

Table for Expected Spectroscopic Data (Hypothetical)

| Technique | Expected Characteristic Peaks |

| UV-Vis | λmax in the visible region (typically 400-600 nm) |

| IR (cm⁻¹) | ~1600-1575 (N=N stretch), ~3400-3200 (O-H stretch from naphthol), Aromatic C-H and C=C stretches |

| ¹H NMR (ppm) | Aromatic protons, methyl protons, and potentially a downfield O-H proton. |

| ¹³C NMR (ppm) | Aromatic carbons, carbons attached to nitrogen and oxygen, and methyl carbons. |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

Azo compounds should be handled with care as some are potential carcinogens.

-

The diazotization reaction is exothermic and must be kept cold to prevent the formation of explosive diazonium salts. Do not allow the diazonium salt to crystallize out of solution or to be isolated in a dry state.

By following this generalized protocol and adapting it based on experimental observations, researchers can explore the synthesis of novel azo dyes from this compound for various applications.

Application Notes and Protocols for 2-Methyl-4-(4-methylphenoxy)aniline and a Structurally Related Analogue

To the Researcher: Extensive literature and patent searches for detailed synthetic applications and protocols specifically for 2-Methyl-4-(4-methylphenoxy)aniline did not yield specific experimental procedures or quantitative data. This suggests that the compound may be a novel or less-documented intermediate in publicly available scientific literature.

In lieu of specific data for the requested molecule, we are providing a detailed application note and protocol for a structurally related compound, 2-Methyl-4-methoxydiphenylamine . The synthesis of this diarylamine involves similar precursors and reaction types that would likely be employed for the synthesis of this compound, providing valuable insight into the potential synthetic routes and methodologies.

Application Note: Synthesis of 2-Methyl-4-methoxydiphenylamine

Introduction

2-Methyl-4-methoxydiphenylamine is a key intermediate in the synthesis of various organic materials, including pressure-sensitive dyes, pharmaceuticals, and agrochemicals. Its diarylamine structure makes it a versatile building block for creating more complex molecular architectures. The synthesis of this compound is typically achieved through a copper-catalyzed Ullmann condensation reaction between an appropriately substituted aniline and a halobenzene derivative, followed by a decarboxylation step.

Methodology Overview

The synthesis of 2-Methyl-4-methoxydiphenylamine presented here follows a two-step process:

-

Ullmann Condensation: A copper-catalyzed coupling of 2-methyl-4-aminoanisole (also known as p-cresidine) with o-chlorobenzoic acid to form the intermediate, 2'-carboxy-2-methyl-4-methoxydiphenylamine.

-

Decarboxylation: The removal of the carboxylic acid group from the intermediate to yield the final product, 2-Methyl-4-methoxydiphenylamine.

This method offers high conversion rates and yields, with an emphasis on procedural efficiency and reduced waste generation.

Experimental Data

The following table summarizes the quantitative data obtained from a representative synthesis of 2-Methyl-4-methoxydiphenylamine as described in the protocol below.

| Step | Product | Starting Material Conversion | Yield (%) | Purity (%) |

| Ullmann Condensation | 2'-carboxy-2-methyl-4-methoxydiphenylamine | >99% | ~91% | >98% |

| Decarboxylation | 2-Methyl-4-methoxydiphenylamine | >99% | ~91% | >99% |

Experimental Protocols

Protocol 1: Synthesis of 2'-carboxy-2-methyl-4-methoxydiphenylamine (Ullmann Condensation)

This protocol details the copper-catalyzed condensation reaction.

Materials:

-

o-Chlorobenzoic acid

-

2-Methyl-4-aminoanisole

-

Copper(II) chloride (CuCl₂) (catalyst)

-

Sodium hydroxide (acid scavenger)

-

Toluene (solvent)

-

N,N-Dimethylformamide (DMF) (co-solvent)

-

500 mL three-necked round-bottom flask

-

Reflux condenser with Dean-Stark trap

-

Dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 500 mL three-necked flask equipped with a reflux condenser, Dean-Stark trap, and magnetic stirrer, add o-chlorobenzoic acid (15.6 g, 0.1 mol), CuCl₂ (0.16 g), sodium hydroxide (11.6 g, 0.29 mol), toluene (120 g), and DMF (10 g).

-

Heat the mixture to reflux with stirring for approximately 15 minutes.

-

Dissolve 2-methyl-4-aminoanisole (13.02 g, 0.095 mol) in a minimal amount of toluene and add it to a dropping funnel.

-

Add the 2-methyl-4-aminoanisole solution dropwise to the refluxing reaction mixture over a period of 1.5 to 2.5 hours.

-

Continue refluxing for 6 to 10 hours, collecting the water generated during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess base with dilute hydrochloric acid.

-

Extract the aqueous phase with toluene.

-

Wash the combined organic phases with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate product.

-

The crude 2'-carboxy-2-methyl-4-methoxydiphenylamine can be purified by recrystallization or used directly in the next step.

Protocol 2: Synthesis of 2-Methyl-4-methoxydiphenylamine (Decarboxylation)

This protocol describes the decarboxylation of the intermediate to yield the final product.

Materials:

-

2'-carboxy-2-methyl-4-methoxydiphenylamine

-

Methanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Place the crude 2'-carboxy-2-methyl-4-methoxydiphenylamine from the previous step into a round-bottom flask.

-

Add methanol as the solvent.

-

Heat the mixture to reflux. The decarboxylation will proceed, evolving carbon dioxide.

-

Monitor the reaction for the cessation of gas evolution and by TLC or GC for the disappearance of the starting material.

-

Once the reaction is complete, cool the mixture.

-

Remove the methanol under reduced pressure.

-

The resulting crude 2-Methyl-4-methoxydiphenylamine can be purified by vacuum distillation or recrystallization to yield the final product.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the synthesis of 2-Methyl-4-methoxydiphenylamine.

Caption: Synthetic pathway for 2-Methyl-4-methoxydiphenylamine.

Caption: Experimental workflow for the synthesis of 2-Methyl-4-methoxydiphenylamine.

Application Notes and Protocols for 2-Methyl-4-(4-methylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the synthesis and potential biological evaluation of 2-Methyl-4-(4-methylphenoxy)aniline, a diaryl ether derivative with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Synthetic Protocol

The synthesis of this compound can be achieved through a two-step process involving an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline.

Step 1: Synthesis of 2-Methyl-4-(4-methylphenoxy)nitrobenzene via Ullmann Condensation

This procedure outlines the copper-catalyzed synthesis of the diaryl ether intermediate.

Materials:

-

4-Chloro-3-nitrotoluene

-

4-Methylphenol (p-cresol)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-